6,9-Dichloro-N-methylacridine-4-carboxamide
Description
6,9-Dichloro-N-methylacridine-4-carboxamide is a polycyclic aromatic compound featuring an acridine core substituted with chlorine atoms at positions 6 and 9, a methyl group on the carboxamide nitrogen, and a carboxamide functional group at position 2. This compound is synthesized through multi-step reactions, starting with the conversion of 2,2-iminodibenzoic acid to 9-chloroacridine-4-carbonyl chloride, followed by amidation with N-methylamine derivatives .
Properties
CAS No. |
86187-39-5 |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
6,9-dichloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O/c1-18-15(20)11-4-2-3-10-13(17)9-6-5-8(16)7-12(9)19-14(10)11/h2-7H,1H3,(H,18,20) |
InChI Key |
JVTHUGYDGOVXMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 6,9-Dichloro-N-methylacridine-4-carboxamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,9-Dichloro-N-methylacridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The acridine ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation reactions can produce acridine N-oxides .
Scientific Research Applications
6,9-Dichloro-N-methylacridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a fluorescent probe for studying biological systems.
Mechanism of Action
The mechanism of action of 6,9-Dichloro-N-methylacridine-4-carboxamide involves its interaction with various molecular targets. In medicinal chemistry, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The acridine scaffold is central to this compound’s activity. Below is a comparative analysis with structurally related analogs:
Table 1: Substituent Comparison
Key Observations :
- Acridine vs.
Crystallographic and Conformational Insights
For example:
- Torsion Angles: In 4-(Dimethylamino)benzohydrazide, the C9–N1–C1–C2 torsion angle (3.50°) suggests a near-planar arrangement, which may parallel the acridine derivatives’ planar stacking behavior .
- Hydrogen Bonding : The absence of a primary amide in this compound likely reduces intermolecular H-bonding compared to unmethylated analogs.
Biological Activity
6,9-Dichloro-N-methylacridine-4-carboxamide is a synthetic compound belonging to the acridine family, characterized by its unique structural features, including dichloro substituents and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 269.11 g/mol. The acridine backbone contributes to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that compounds in the acridine class, including this compound, exhibit significant biological activities. These activities include:
- Antimicrobial Properties : Studies have shown that acridine derivatives can possess antimicrobial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
- Anticancer Activity : Molecular docking studies suggest that this compound may interact with proteins involved in cancer progression. It has been evaluated against various cancer cell lines, showing promising antiproliferative effects .
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets:
- Binding Affinity : Interaction studies have indicated that this compound may bind to enzymes and receptors implicated in cancer and bacterial resistance mechanisms. Such interactions are crucial for elucidating its therapeutic potential.
- Cytotoxicity : In vitro studies have demonstrated that derivatives of acridines, including this compound, exhibit cytotoxic effects on various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer) .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9-Amino-5-chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide | Contains an amino group and a dimethylamino side chain | Enhanced solubility and potential for modified biological activity |
| 3-Chloro-10-methylacridin-9(10H)-one | Methyl substituent at position 10 | Different pharmacological profile due to methylation |
| N-(2-(Dimethylamino)ethyl)-5-methylacridine-4-carboxamide | Dimethylamino ethyl side chain | Potentially improved bioavailability compared to others |
This table highlights the diversity within the acridine class while emphasizing the unique characteristics of this compound due to its specific substitutions.
Case Studies
Several case studies have documented the efficacy of acridine derivatives in clinical settings:
- Cytotoxicity Studies : A study evaluated various acridine derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values below 25 µM for several tested lines, suggesting significant cytotoxic potential .
- Antibacterial Activity : Another study focused on the antibacterial properties of acridine derivatives. The findings revealed that certain compounds displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
